N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide
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Overview
Description
N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide is a compound that features both thiophene and indole moieties. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide typically involves the condensation of 2-thiopheneethylamine with indole-3-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-yl)nicotinamide: Another thiophene-containing compound with fungicidal activity.
2-thiopheneethylamine: A simpler thiophene derivative used in various chemical syntheses
Uniqueness
N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide is unique due to its combined thiophene and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C15H14N2OS |
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Molecular Weight |
270.4 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)-1H-indole-3-carboxamide |
InChI |
InChI=1S/C15H14N2OS/c18-15(16-8-7-11-4-3-9-19-11)13-10-17-14-6-2-1-5-12(13)14/h1-6,9-10,17H,7-8H2,(H,16,18) |
InChI Key |
ZHRQVXLWRDZUOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCC3=CC=CS3 |
Origin of Product |
United States |
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